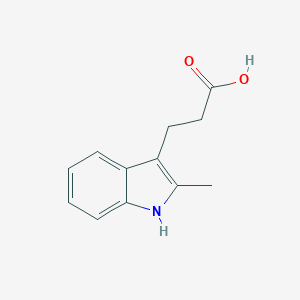

1H-Indole-3-propanoic acid, 2-methyl-

Vue d'ensemble

Description

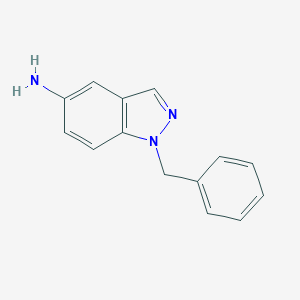

“1H-Indole-3-propanoic acid, 2-methyl-” is a derivative of indole-3-propanoic acid . It has a molecular formula of C12H13NO2 and a molecular weight of 203.23700 .

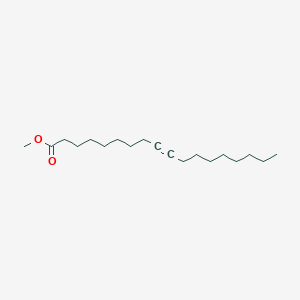

Molecular Structure Analysis

The molecular structure of “1H-Indole-3-propanoic acid, 2-methyl-” can be represented by the formula C12H13NO2 . The exact structure can be viewed using specific software .Chemical Reactions Analysis

The specific chemical reactions involving “1H-Indole-3-propanoic acid, 2-methyl-” are not detailed in the available resources .Physical And Chemical Properties Analysis

“1H-Indole-3-propanoic acid, 2-methyl-” has a density of 1.253g/cm3 and a boiling point of 423.4ºC at 760mmHg .Applications De Recherche Scientifique

Organic Synthesis

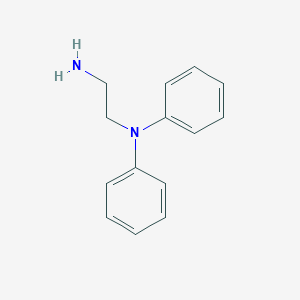

The compound is used in organic synthesis, particularly in the preparation of amides . It is used in the reaction between tryptamine and ibuprofen using N, N′-dicyclohexylcarbodiimide as a “dehydrating” reagent . The structure of the newly synthesized compound was determined by nuclear magnetic resonance (NMR) (1H-NMR and 13C-NMR), UV, IR, and mass spectral data .

Anti-Inflammatory Applications

2-Arylpropanoic acids, which include this compound, are an important class of non-steroidal anti-inflammatory drugs (NSAIDs) . They are widely used for the treatment of various types of arthritis and musculoskeletal disorders .

Antioxidant Properties

The compound has shown strong capability to decrease lipid peroxidation in iron-induced lecithin oxidative damage and the iron/deoxyribose system, as well as a scavenging capability against superoxide radicals .

Anticancer Activities

Some derivatives of the compound have been evaluated for their in vitro antiproliferative activities against HeLa, MCF-7 and HT-29 cancer cell lines . Some of the target compounds demonstrated effective activities towards the three tumour cell lines .

Biological Potential of Indole Derivatives

Indole derivatives, including this compound, possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities . This has created interest among researchers to synthesize a variety of indole derivatives .

Plant Hormone Production

Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . Derivatives of indole, including this compound, are of wide interest because of their diverse biological and clinical applications .

Safety and Hazards

Mécanisme D'action

Target of Action

It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to a variety of biological activities . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives are known to influence a broad spectrum of biological activities , suggesting that they may affect multiple biochemical pathways.

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that the compound may have diverse effects at the molecular and cellular levels.

Propriétés

IUPAC Name |

3-(2-methyl-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c1-8-9(6-7-12(14)15)10-4-2-3-5-11(10)13-8/h2-5,13H,6-7H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVCHNOBEGHXCDV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90150482 | |

| Record name | 1H-Indole-3-propanoic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Indole-3-propanoic acid, 2-methyl- | |

CAS RN |

1136-87-4 | |

| Record name | 1H-Indole-3-propanoic acid, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001136874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC119449 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119449 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Indole-3-propanoic acid, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90150482 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2,6-bis[(2,2,2-trifluoroacetyl)amino]hexanoate](/img/structure/B73145.png)